molecular formula C17H23BO4 B7956760 Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate

Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate

Cat. No.: B7956760
M. Wt: 302.2 g/mol
InChI Key: HCYQOCGWMHZCSY-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate typically involves a multi-step process:

    Formation of the Boronic Ester: The initial step involves the reaction of 4-bromomethylphenylboronic acid with tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions to form the boronic ester intermediate.

    Coupling Reaction: The boronic ester intermediate is then subjected to a Suzuki-Miyaura coupling reaction with methyl 3-bromo-2-propenoate in the presence of a palladium catalyst and a base such as potassium carbonate. This step forms the desired product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the overall efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

    Reduction: The propenoate moiety can be reduced to form the corresponding alkane.

    Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Boronic acid or borate ester derivatives.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted phenylpropenoates depending on the coupling partner.

Scientific Research Applications

Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and diagnostic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with an electrophilic partner in the presence of a palladium catalyst. This process involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the final product.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with a fluorine substituent on the benzene ring.

    (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine group instead of the propenoate moiety.

Uniqueness

Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate is unique due to its combination of a boronic ester group and a propenoate moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl (E)-3-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)12-14-8-6-13(7-9-14)10-11-15(19)20-5/h6-11H,12H2,1-5H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYQOCGWMHZCSY-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.